molecular formula C13H13N3OS3 B1205607 1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone

1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone

Cat. No. B1205607
M. Wt: 323.5 g/mol
InChI Key: AJJCISNFRLJCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone is a member of indoles.

Scientific Research Applications

  • Synthesis and Potential Antiviral Activity Against COVID-19 : A study by Rashdan et al. (2021) used a similar compound as a precursor for synthesizing derivatives that showed good docking scores to COVID-19 main protease, suggesting potential antiviral activity against the coronavirus (Rashdan et al., 2021).

  • Synthesis of Novel Aliphatic 1,3,4-Thiadiazol-2(3H)-one Derivatives : Tahtaci and Aydin (2019) reported on the synthesis of a series of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, which demonstrates the compound's use in the creation of novel chemical entities (Tahtaci & Aydin, 2019).

  • Antibacterial Activity : Tehranchian et al. (2005) synthesized derivatives of the compound and demonstrated in vitro antimicrobial activity, particularly against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005).

  • Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, indicating the potential use of the compound in the development of treatments for tuberculosis and evaluating their cytotoxic effects (Chitra et al., 2011).

  • Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole Derivatives and Biological Activities : Abdel‐Aziz et al. (2011) prepared derivatives from the compound and evaluated their potential immunosuppressive and immunostimulatory activities, as well as their efficacy in inhibiting NO generation and cytotoxicity against several cancer cell lines (Abdel‐Aziz et al., 2011).

  • Synthesis and Inhibitors of HIV-1 Replication : Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, highlighting another potential application of the compound in the field of antiviral research (Che et al., 2015).

  • Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized a series of novel derivatives with notable antioxidant activity, and evaluated their anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

properties

Product Name

1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone

Molecular Formula

C13H13N3OS3

Molecular Weight

323.5 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone

InChI

InChI=1S/C13H13N3OS3/c1-18-12-14-13(20-15-12)19-8-11(17)16-7-6-9-4-2-3-5-10(9)16/h2-5H,6-8H2,1H3

InChI Key

AJJCISNFRLJCLL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone
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1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone
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1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone
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1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone
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1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone
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1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone

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